1H-Pyrazole-5-carboxamide,N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)-
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Overview
Description
1H-Pyrazole-5-carboxamide,N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)- is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring, a carboxamide group, and multiple fluorine atoms. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-5-carboxamide,N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the carboxamide group and the fluorinated aromatic rings. Common reagents used in these reactions include hydrazines, carboxylic acids, and fluorinated aromatic compounds. The reaction conditions often require the use of catalysts, elevated temperatures, and inert atmospheres to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the yield and quality of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-5-carboxamide,N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The fluorine atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed under conditions that favor nucleophilic aromatic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
1H-Pyrazole-5-carboxamide,N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)- has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, particularly those involving pyrazole derivatives.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It is utilized in the synthesis of advanced materials and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-5-carboxamide,N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling proteins. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to the desired biological effects. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and optimizing its pharmacological properties.
Comparison with Similar Compounds
1H-Pyrazole-5-carboxamide,N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)- can be compared with other similar compounds, such as:
1H-Pyrazole-5-carboxamide derivatives: These compounds share the pyrazole ring and carboxamide group but differ in the substituents on the aromatic rings.
Fluorinated aromatic compounds: These compounds contain fluorine atoms on aromatic rings, which contribute to their unique chemical and biological properties.
The uniqueness of 1H-Pyrazole-5-carboxamide,N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)- lies in its specific combination of functional groups and fluorinated aromatic rings, which confer distinct chemical reactivity and biological activity.
Biological Activity
The compound 1H-Pyrazole-5-carboxamide, N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)- is a novel pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazoles are known for their wide range of pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article explores the biological activity of this specific compound by examining its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 1H-Pyrazole-5-carboxamide, N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)-
- Molecular Formula : C19H18F4N4O
- Molecular Weight : 396.37 g/mol
This compound features multiple functional groups that contribute to its biological activity, including a pyrazole core and various fluorinated aromatic substituents.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study demonstrated that related compounds showed up to 84.2% inhibition of inflammation in a carrageenan-induced paw edema model compared to standard drugs like diclofenac, which had an inhibition rate of 86.72% . The specific compound under consideration has not been extensively tested in this model; however, its structural similarities suggest potential efficacy.
Antimicrobial Properties
Several pyrazole derivatives have been evaluated for their antimicrobial activities. A related study found that certain pyrazole compounds exhibited promising results against various bacterial strains and fungi, with some achieving inhibition rates comparable to standard antibiotics . Although specific data for the compound is limited, its chemical structure suggests potential antimicrobial activity.
Case Study 1: Synthesis and Testing
In a recent study, researchers synthesized a series of pyrazole derivatives and assessed their biological activities. One derivative showed up to 76% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at a concentration of 10 µM . This highlights the potential of structurally similar compounds to exhibit significant anti-inflammatory effects.
Case Study 2: Inhibition of Enzymatic Activity
Another study focused on the inhibition of monoamine oxidase (MAO) isoforms by pyrazole derivatives. Some compounds demonstrated high inhibitory activity against both MAO-A and MAO-B, indicating their potential use in treating neurological disorders . The compound's ability to interact with these enzymes warrants further investigation.
The biological activity of pyrazole derivatives is often attributed to their ability to modulate various biochemical pathways. For instance:
- Inhibition of Pro-inflammatory Cytokines : Pyrazoles may inhibit the production or action of pro-inflammatory cytokines such as TNF-α and IL-6.
- Antimicrobial Mechanisms : The presence of fluorinated groups may enhance membrane permeability or disrupt microbial metabolic processes.
Properties
Molecular Formula |
C24H18F5N5O |
---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
N-[4-[(E)-(dimethylhydrazinylidene)methyl]-2-fluorophenyl]-2-(3-fluoronaphthalen-2-yl)-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C24H18F5N5O/c1-33(2)30-13-14-7-8-19(17(25)9-14)31-23(35)21-12-22(24(27,28)29)32-34(21)20-11-16-6-4-3-5-15(16)10-18(20)26/h3-13H,1-2H3,(H,31,35)/b30-13+ |
InChI Key |
BCJOZCDXPVWFLD-VVEOGCPPSA-N |
Isomeric SMILES |
CN(C)/N=C/C1=CC(=C(C=C1)NC(=O)C2=CC(=NN2C3=CC4=CC=CC=C4C=C3F)C(F)(F)F)F |
Canonical SMILES |
CN(C)N=CC1=CC(=C(C=C1)NC(=O)C2=CC(=NN2C3=CC4=CC=CC=C4C=C3F)C(F)(F)F)F |
Origin of Product |
United States |
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